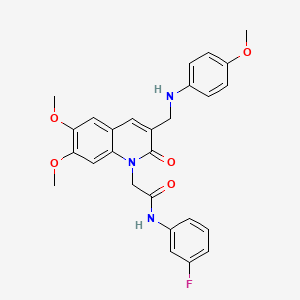

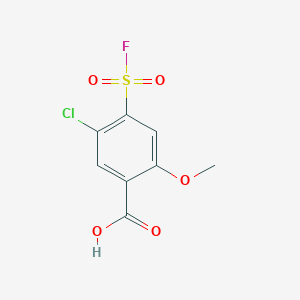

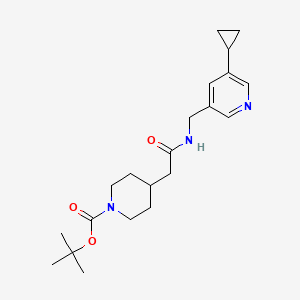

![molecular formula C18H23N3O3 B2764663 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide CAS No. 872843-76-0](/img/structure/B2764663.png)

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide” is a chemical compound that is likely used in scientific research. It is part of a class of compounds known as indole derivatives, which are known for their diverse biological activities and are often used in the development of pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives, such as the compound , can be achieved through multi-component reactions (MCRs). These are convergent cascade processes in which three or more starting materials react to form a product . An efficient and simple protocol for the synthesis of a new class of diversely functionalized novel indole and coumarin containing pyridine-3-carbonitrile derivatives has been described through one-pot four-component condensation reaction of 3- (1 H -indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2 H -chromenones, and ammonium acetate in acetic acid conditions .Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse and can lead to a wide range of structurally connected, drug-like heterocyclic compounds . The reactions are usually straightforward, easily automatable, and ecologically benign, with a decrease in reaction time, labor, cost, and waste productions .科学的研究の応用

Antitumor Activity

Indole derivatives, including quinazoline compounds, have garnered attention due to their antitumor properties . In this context, our compound of interest exhibits remarkable inhibitory activity against the MKN45 gastric tumor cell line. Specifically, compounds 7a and 7g demonstrate inhibitory activity higher than that of Gefitinib, a well-known epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI). This suggests that N,N-diethyl-2-{3-[(ethylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide could be a promising candidate for further investigation in cancer therapy.

Biological and Clinical Applications

Indole derivatives, such as indole-3-acetic acid, play essential roles as plant hormones and exhibit diverse biological activities . While our compound’s specific clinical applications remain to be fully explored, its indole scaffold suggests potential in various fields, including drug development, neurobiology, and immunology. Further studies are needed to uncover its precise mechanisms and therapeutic applications.

Unique Synthesis and Characterization

The synthesis of N,N-diethyl-2-{3-[(ethylcarbamoyl)carbonyl]-1H-indol-1-yl}acetamide involves several steps, including chlorination, nucleophilic substitution, and amidation. The resulting compound has been characterized using IR and 1H NMR spectra, elemental analysis, and single crystal X-ray diffraction .

Preparative Scale Performance

Interestingly, this compound has been successfully prepared on a preparative scale, achieving excellent conversion rates and high yields of pure isolated product . Such scalability is crucial for potential pharmaceutical applications.

作用機序

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

将来の方向性

The future directions for indole derivatives like “2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide” are promising. Given their diverse biological activities and their potential for high-affinity binding to multiple receptors, they are of great interest for the development of new therapeutic agents . Researchers are likely to continue synthesizing various scaffolds of indole for screening different pharmacological activities

特性

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-4-19-18(24)17(23)14-11-21(12-16(22)20(5-2)6-3)15-10-8-7-9-13(14)15/h7-11H,4-6,12H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBAIMPWGWTHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-ethyl-2-oxoacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B2764580.png)

![2-Methyl-3,5,6,7,8,9-hexahydropyrimido[4,5-d]azepin-4-one;dihydrochloride](/img/structure/B2764582.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2764584.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2764591.png)